

2-Bromo-6-methylnaphthalene molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-6-methylnaphthalene

Cat. No.: B123290

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Technical Guide: 2-Bromo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of **2-Bromo-6-methylnaphthalene**, a key intermediate in organic synthesis and drug discovery.

Core Molecular Data

2-Bromo-6-methylnaphthalene is an aromatic hydrocarbon derivative. Its fundamental molecular properties are summarized below.

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₉ Br	[1]
Molecular Weight	221.09 g/mol	[1]
IUPAC Name	2-bromo-6-methylnaphthalene	[1]
CAS Number	37796-78-4	[1]

Synthesis Protocol: Bromination of 2-Hydroxy-6-methylnaphthalene

A prevalent method for the synthesis of **2-Bromo-6-methylnaphthalene** involves the bromination of 2-hydroxy-6-methylnaphthalene using a triphenylphosphine-bromine complex. This approach is noted for its efficacy. The following protocol is based on established methodologies.

Materials:

- 2-hydroxy-6-methylnaphthalene
- Triphenylphosphine
- Bromine
- Acetonitrile
- Xylene
- 5% Sodium Hydroxide Solution
- Water

Procedure:

- Formation of the Triphenylphosphine-Bromine Complex: In a suitable reaction vessel, dissolve triphenylphosphine in acetonitrile. Cool the solution in an ice bath. To this stirred solution, slowly add bromine dropwise, ensuring the temperature is maintained below 40°C. After the addition is complete, continue stirring for an additional 30 minutes.
- Addition of 2-Hydroxy-6-methylnaphthalene: To the freshly prepared triphenylphosphine-bromine complex, add a solution of 2-hydroxy-6-methylnaphthalene in acetonitrile.
- Reaction: Heat the reaction mixture to an internal temperature of 60-70°C and maintain for approximately 2 hours. After this period, increase the temperature to distill off the acetonitrile.
- High-Temperature Reaction: Once the acetonitrile is removed, raise the internal temperature to 240°C and maintain for 5 hours to complete the reaction.

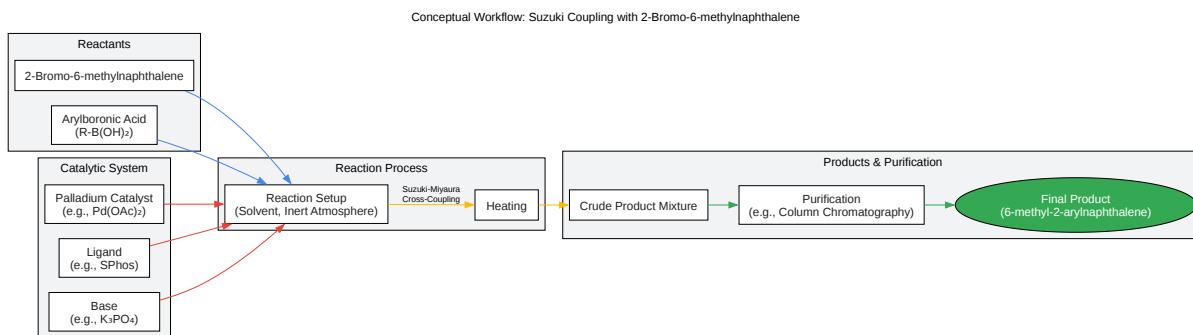
- Work-up and Extraction: After cooling, extract the **2-bromo-6-methylnaphthalene** and triphenylphosphine oxide by-product with xylene.
- Purification: Wash the obtained xylene solution with a 5% sodium hydroxide solution and then with water. Concentrate the organic layer to dryness to recover a mixture of **2-bromo-6-methylnaphthalene** and triphenylphosphine oxide.
- Final Isolation: The final product, **2-bromo-6-methylnaphthalene**, can be isolated from the mixture by washing with an appropriate alcohol to remove the triphenylphosphine oxide.

Applications in Drug Development and Organic Synthesis

2-Bromo-6-methylnaphthalene serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromine atom at the 2-position makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial for building the molecular scaffolds of potential drug candidates.

Notably, it is a key intermediate in the synthesis of various pharmaceutical agents. Its utility in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space in drug discovery programs.^{[2][3]}

Below is a generalized workflow illustrating the use of **2-Bromo-6-methylnaphthalene** in a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds.



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Conceptual workflow for a Suzuki coupling reaction.

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